molecular formula C17H18N2OS B2575402 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034251-75-5

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No.: B2575402
CAS No.: 2034251-75-5
M. Wt: 298.4
InChI Key: OKIJREYYAWAIGJ-UHFFFAOYSA-N
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Description

N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide ( 2034251-75-5) is a chemical compound supplied for research and development purposes. This small molecule features a molecular formula of C17H18N2OS and a molecular weight of 298.40 g/mol . The structure consists of a pyridine core linked to a thiophene heterocycle and a cyclohex-3-ene carboxamide group, offering researchers a unique heteroaromatic scaffold for investigation . This compound is intended for use in scientific laboratories only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can find detailed structural and pricing information for this product from various suppliers .

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c20-17(14-5-2-1-3-6-14)19-11-13-9-15(12-18-10-13)16-7-4-8-21-16/h1-2,4,7-10,12,14H,3,5-6,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIJREYYAWAIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is unique due to its combination of thiophene, pyridine, and cyclohexene moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not typically observed in simpler compounds .

Biological Activity

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A thiophene ring
  • A pyridine moiety
  • A cyclohexene carboxamide backbone

This structural diversity suggests potential interactions with various biological targets, particularly in cancer treatment.

Research indicates that compounds similar to this compound may act through several mechanisms:

  • Inhibition of PI3K/Akt/mTOR Pathway :
    • Compounds with similar structures have been identified as dual inhibitors of PI3Kα and mTOR, which are critical pathways in cancer cell proliferation and survival. For example, a related compound demonstrated significant inhibition of this pathway, leading to apoptosis in cancer cells at low concentrations .
  • Cell Cycle Arrest :
    • Studies show that such compounds can induce cell cycle arrest in the G0/G1 phase, which is crucial for halting the proliferation of cancer cells .

Efficacy Against Cancer Cell Lines

The biological activity of this compound can be summarized in the following table, which compares its efficacy with related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism
This compoundA549 (Lung)TBDPI3K/mTOR Inhibition
Related Compound 13gA549 (Lung)0.20 ± 0.05PI3K/mTOR Inhibition
Related Compound 13gMCF7 (Breast)1.25 ± 0.11PI3K/mTOR Inhibition
Related Compound 13gHeLa (Cervical)1.03 ± 0.24PI3K/mTOR Inhibition

Case Studies

  • Anti-Tumor Activity :
    • In a study involving a series of thiophene derivatives, one compound exhibited excellent anti-tumor activity against A549 and HeLa cells, with IC50 values significantly lower than conventional treatments . This indicates that this compound could potentially exhibit similar or enhanced efficacy.
  • Structural Analysis :
    • Crystal structure analyses have shown that related compounds form stable complexes with metal ions, enhancing their potential as therapeutic agents by improving bioavailability and targeting specificity .

Q & A

Q. Advanced

  • NMR : 1^1H and 13^13C NMR to verify proton environments and carboxamide linkage.
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves stereochemistry of the cyclohexene ring (using SHELX for refinement, as in ).
  • FT-IR : Validates amide C=O stretch (~1650 cm1^{-1}) and aromatic C-H bonds .

What biological activities are hypothesized based on its structure?

Basic
The thiophene-pyridine core is associated with kinase inhibition (e.g., tyrosine kinases) and GPCR modulation in similar compounds. The cyclohexene carboxamide may enhance lipophilicity, improving membrane permeability. Preliminary assays could target inflammation or oncology pathways, as seen in structurally related sulfonamides and carboxamides .

How can computational methods predict target interactions?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding with kinases (e.g., EGFR) using PDB structures.
  • QSAR : Correlate substituent effects (e.g., thiophene vs. furan) with activity.
  • MD simulations : Assess conformational stability of the cyclohexene ring in aqueous vs. lipid environments. and highlight such approaches for related sulfonamides .

How to resolve conflicting data on mechanism of action?

Q. Advanced

  • Dose-response studies : Verify activity across concentrations to rule out assay artifacts.
  • Off-target screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify unintended interactions.
  • Structural analogs : Compare with and compounds to isolate functional group contributions. Contradictions may arise from assay conditions (e.g., cell line variability) .

What are its solubility and stability profiles?

Basic
Predicted to have low aqueous solubility due to aromaticity and lipophilic cyclohexene. Stability tests under varying pH (e.g., 1.2 for gastric fluid vs. 7.4 for plasma) and light exposure are critical. Use DMSO for stock solutions, and monitor degradation via HPLC. Similar carboxamides show hydrolytic instability at high temperatures .

How does the cyclohexene ring affect conformational dynamics?

Advanced
The ring’s strain and non-planarity create axial/equatorial isomerism, influencing binding pocket compatibility. Variable-temperature NMR can detect ring-flipping barriers. X-ray data () and DFT calculations (e.g., Gaussian) model preferred conformers. Stereoelectronic effects may enhance hydrogen bonding with targets .

What structural modifications could enhance pharmacokinetics?

Q. Advanced

  • Bioisosteres : Replace thiophene with furan to alter metabolic stability ().
  • Prodrugs : Esterify the carboxamide to improve oral absorption.
  • PEGylation : Increase solubility via hydrophilic chain addition.
    and demonstrate such strategies for related sulfonamides and indole derivatives .

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